molecular formula C9H13ClN4 B1474203 3-chloro-N-(piperidin-4-yl)pyrazin-2-amine CAS No. 1378866-09-1

3-chloro-N-(piperidin-4-yl)pyrazin-2-amine

Cat. No.: B1474203
CAS No.: 1378866-09-1
M. Wt: 212.68 g/mol
InChI Key: SATZWPHZYYPTIL-UHFFFAOYSA-N
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Description

3-chloro-N-(piperidin-4-yl)pyrazin-2-amine (CAS 1378866-09-1) is a chemical compound with the molecular formula C9H13ClN4 and a molecular weight of 212.68 g/mol . This compound features a pyrazine ring, a key nitrogen-rich heteroaromatic scaffold, and a piperidine moiety, making it a valuable building block in medicinal chemistry and drug discovery research. The chlorine atom at the 3-position of the pyrazine ring makes it a versatile intermediate for further functionalization via cross-coupling reactions or nucleophilic aromatic substitution, allowing researchers to create a diverse array of more complex derivatives . Piperidine-substituted heterocycles are of significant interest in pharmaceutical research, as they are common structural elements in biologically active molecules. For instance, similar piperidine-containing compounds have been explored as potent and selective inhibitors of protein kinases like PKB/Akt, which are important targets in oncology . Furthermore, the structural framework of this amine is relevant in the synthesis of novel pyrazine derivatives, which have been investigated for various biological activities, including as potential therapeutic agents . Researchers can utilize this compound to develop new chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. Store this product at -4°C for short-term (1-2 weeks) or at -20°C for long-term (1-2 years) preservation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-chloro-N-piperidin-4-ylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c10-8-9(13-6-5-12-8)14-7-1-3-11-4-2-7/h5-7,11H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATZWPHZYYPTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of 3-Chloropyrazin-2-amine with Piperidine Derivatives

The most straightforward approach involves nucleophilic substitution of 3-chloropyrazin-2-amine with a piperidin-4-yl nucleophile. This method typically requires:

  • Starting material: 3-chloropyrazin-2-amine
  • Nucleophile: Piperidin-4-yl amine or piperidine derivative
  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidinone (NMP)
  • Base: Sodium hydride (NaH) or other strong bases to deprotonate the amine and facilitate nucleophilic attack
  • Temperature: Elevated temperatures (80–100 °C)
  • Reaction time: 15–24 hours under inert atmosphere

Example Procedure:

  • Sodium hydride (60% dispersion in mineral oil) is added to a stirred solution of benzyl alcohol derivative in anhydrous DMF at room temperature and stirred for 1 hour.
  • 2-Amino-3-chloropyrazine is then added incrementally, and the mixture is heated to 100 °C for 15 hours.
  • After cooling, the reaction mixture is evaporated under reduced pressure and extracted with ethyl acetate.
  • The organic layer is dried over sodium sulfate, filtered, and concentrated.
  • Purification by column chromatography (ethyl acetate/n-hexane) yields the target compound with yields reported around 53–54%.

This method emphasizes the use of sodium hydride as a base and the importance of anhydrous conditions and inert atmosphere to avoid side reactions.

Sealed Tube Heating with Chloroalkyl Ketones

Another synthetic route involves the reaction of 3-chloropyrazin-2-ylamine with chloroacetone or 1-chloropropan-2-one under sealed tube conditions:

  • Reagents: 3-chloropyrazin-2-ylamine and chloroacetone or 1-chloropropan-2-one
  • Conditions: Stirring at 90 °C for 16 hours in a sealed tube protected from light
  • Work-up: Cooling to room temperature, addition of diethyl ether (Et2O), filtration of precipitated solids, washing, suspension in saturated sodium carbonate, extraction with dichloromethane (DCM), drying over sodium sulfate, filtration, and solvent evaporation under vacuum
  • Yield: Approximately 53–68% depending on the exact substrate and conditions

This method is primarily used to prepare intermediates that can be further elaborated to the target amine.

Nucleophilic Aromatic Substitution (SNAr) on Halopyrazine Precursors

A more advanced method involves the nucleophilic aromatic substitution of halogenated pyrazine derivatives with piperidine:

  • Starting material: 3-chloropyrazin-2-amine or its halogenated analogs
  • Nucleophile: Piperidin-4-yl amine or its derivatives
  • Catalysts/Conditions: Use of palladium catalysts or strong bases in polar solvents, sometimes under microwave or reflux conditions
  • Purification: Crystallization or chromatographic techniques

This approach is supported by literature where related pyrazine derivatives are synthesized via Suzuki–Miyaura coupling followed by amination steps.

Summary of Key Reaction Conditions and Yields

Preparation Method Key Reagents Reaction Conditions Yield (%) Notes
Sodium hydride-mediated amination 3-chloropyrazin-2-amine, NaH, piperidine derivative DMF, 80–100 °C, 15–24 h, inert atmosphere ~53–54 Requires anhydrous conditions, column chromatography purification
Sealed tube reaction with chloroacetone 3-chloropyrazin-2-ylamine, chloroacetone 90 °C, 16 h, sealed tube, dark 53–68 Intermediate formation, work-up includes extraction and crystallization
SNAr on halopyrazine derivatives Halopyrazine, piperidine derivative, Pd catalyst or base Reflux or microwave-assisted, various solvents Variable Often part of multi-step syntheses for complex derivatives

Research Findings and Analysis

  • The sodium hydride-mediated nucleophilic substitution is a reliable and moderately high-yielding method for the preparation of this compound, with yields around 53–54% after chromatographic purification.
  • Sealed tube reactions with chloroalkyl ketones provide a route to intermediates that can be transformed into the target compound, with yields up to 68%.
  • More complex synthetic routes involving Suzuki coupling and subsequent amination steps are used to prepare related pyrazine derivatives with various substitutions, indicating the versatility of the pyrazine scaffold for functionalization.
  • Reaction conditions such as temperature, solvent choice, and exclusion of moisture and light significantly impact the yield and purity of the final product.
  • Purification is typically achieved by crystallization or column chromatography using solvent gradients tailored to the compound’s polarity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(piperidin-4-yl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-chloro-N-(piperidin-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The target compound’s activity and physicochemical properties are influenced by:

  • Pyrazine core : Aromatic nitrogen-rich ring enabling π-π stacking and hydrogen bonding.
  • Chlorine substituent : Enhances lipophilicity and electron-withdrawing effects.
  • Piperidin-4-yl group : Contributes to basicity and conformational flexibility, aiding receptor interactions.
Table 1: Comparison of Structural Analogs
Compound Name Key Substituents/Modifications Reported Activity/Properties Reference
3-Chloro-N-(piperidin-4-yl)pyrazin-2-amine Pyrazine, Cl, piperidin-4-yl Environmental/health hazards noted
SHP099 Pyrazine, bis-Cl phenyl, piperidine IC50 = 0.071 µM (SHP2 inhibition)
Compound 66 Pyrazine, sulfonyl-phenyl, methylsulfonyl-piperidine Optimized solubility via sulfonyl groups
N-(4-bromo-2,6-dichlorophenyl)pyrazin-2-amine Pyrazine, Br, dichlorophenyl Crystallographic data reported
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Pyrimidine, Cl, pyrazole Key intermediate in drug discovery

Biological Activity

3-Chloro-N-(piperidin-4-yl)pyrazin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of various kinases. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring substituted at the 2-position with an amine group and a piperidine moiety. This structural configuration is crucial for its interaction with biological targets, particularly in kinase inhibition.

The primary mechanism of action for this compound involves its ability to bind selectively to the ATP-binding sites of kinases. This binding inhibits their activity, which is critical in various cellular processes including cell division and signaling pathways.

Inhibition of Kinases

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against several kinases, particularly the CHK1 kinase. The compound's IC50 values indicate its effectiveness:

CompoundTarget KinaseIC50 (nM)
This compoundCHK110 ± 2
This compoundCHK2150 ± 10

These results highlight its selectivity for CHK1 over CHK2, suggesting potential therapeutic applications in cancer treatment where CHK1 is often overactive.

Anticancer Activity

The compound has shown promising results in preclinical models for various cancers. For instance, in a study involving FaDu hypopharyngeal tumor cells, it induced significant cytotoxicity and apoptosis compared to standard treatments like bleomycin .

Case Studies

  • CHK1 Inhibition in Cancer Therapy : A study explored the use of this compound as a therapeutic agent in combination with other chemotherapeutics. The results indicated enhanced efficacy against tumor growth in xenograft models, supporting its potential as part of combination therapy regimens .
  • Selectivity Profiles : Further investigations into the selectivity profile revealed that modifications to the piperidine moiety could enhance potency while maintaining selectivity for CHK1. This was demonstrated through SAR studies where various analogs were tested against a panel of kinases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:

  • Piperidine Substitutions : Variations in the piperidine ring significantly affect kinase selectivity and potency.
ModificationEffect on Activity
N-Methyl substitutionIncreased potency against CHK1
N-Benzyl substitutionEnhanced selectivity over CHK2

These modifications suggest that strategic alterations can lead to improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N-(piperidin-4-yl)pyrazin-2-amine, and how can yield/purity be improved?

  • Answer : The synthesis typically involves nucleophilic substitution between a pyrazine precursor (e.g., 3-chloropyrazin-2-amine) and a piperidin-4-yl amine derivative. Key steps include:

  • Use of coupling agents like EDCI for amide bond formation .
  • Purification via recrystallization or chromatography to achieve >95% purity .
  • Optimization of reaction conditions (e.g., temperature: 60–80°C, inert atmosphere) to minimize side products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions on the pyrazine and piperidine rings .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 214.69 for the free base) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Answer :

  • Enzyme Inhibition Assays : Test against kinases or phosphatases (e.g., SHP2) due to structural similarity to known inhibitors .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or neurotransmitter receptors, given the piperidine moiety's prevalence in CNS-targeting drugs .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HCT116, HeLa) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., variable IC50_{50} values across studies)?

  • Answer : Discrepancies often arise from:

  • Assay Conditions : Differences in buffer pH, ionic strength, or co-factor availability (e.g., Mg2+^{2+} for kinase assays) .
  • Compound Stability : Degradation under storage (e.g., hydrolysis of the chloro group); monitor via stability-indicating HPLC .
  • Protein Source : Recombinant vs. native enzyme preparations may exhibit varying binding affinities .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

  • Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the pyrazine ring to reduce oxidative metabolism .
  • Formulation : Use cyclodextrin-based carriers or liposomal encapsulation to improve solubility and bioavailability .
  • Prodrug Design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections to enhance plasma stability .

Q. How does the compound interact with allosteric binding pockets in target proteins?

  • Answer : Molecular docking and X-ray crystallography reveal:

  • The piperidine ring occupies hydrophobic pockets in enzymes like SHP2, while the chloro-pyrazine moiety forms halogen bonds with catalytic residues .
  • Conformational flexibility of the piperidine ring enables adaptation to induced-fit binding sites .

Q. What computational methods predict off-target effects or toxicity?

  • Answer :

  • Pharmacophore Modeling : Compare against databases like ChEMBL to identify potential off-targets (e.g., serotonin receptors) .
  • ADMET Prediction : Tools like SwissADME assess permeability (LogP), cytochrome P450 inhibition, and hERG channel liability .

Q. How can researchers optimize the compound for combination therapies (e.g., with kinase inhibitors)?

  • Answer :

  • Synergy Screening : Use checkerboard assays to calculate combination indices (CI) with drugs like imatinib or trametinib .
  • Mechanistic Studies : RNA-seq or phosphoproteomics to identify pathways modulated by the combination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-N-(piperidin-4-yl)pyrazin-2-amine
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3-chloro-N-(piperidin-4-yl)pyrazin-2-amine

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